Bactenecin 5 - bovine
Description
Context of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are crucial components of the innate immune system across a vast array of life forms, from bacteria to multicellular organisms. nih.gov These small molecules provide a first line of defense against invading pathogens. nih.gov In animals, HDPs are characterized by their short length (typically under 50 amino acids), and they are generally cationic and amphipathic under normal physiological conditions. mdpi.com Their broad-spectrum antimicrobial activity targets bacteria, fungi, and viruses. mdpi.comnih.gov A key advantage of HDPs is their ability to modulate the host's immune response to infection, a feature that distinguishes them from conventional antibiotics. nih.gov They can influence inflammation, recruit immune cells like leukocytes, and activate various immune cells, thereby helping to protect the host. nih.gov
Classification of Bovine Host Defense Peptides: The Cathelicidin (B612621) Family
In cattle, a significant family of AMPs is the cathelicidins. frontiersin.org The bovine genome contains ten cathelicidin genes, with seven of these encoding for functional proteins. frontiersin.orgfrontiersin.org These include Bactenecin (B179754) 1 (Bac-1), Bactenecin 5 (Bac5), Bactenecin 7 (Bac-7), Indolicidin, Bovine Myeloid Antimicrobial Peptide-27 (BMAP-27), BMAP-28, and BMAP-34. frontiersin.orgfrontiersin.org Cathelicidins are synthesized as precursor molecules that are processed to generate the active peptide. semanticscholar.org Bactenecin 5, also referred to as bovine cathelicidin-2, is a distinctive member of this family due to its high content of arginine and proline residues. nih.gov This particular amino acid composition is more commonly observed in insect and crustacean AMPs and is a rare feature among ruminant peptides. nih.gov
Identification and Origin of Bactenecin 5 – bovine (Bac5)
Bactenecin 5 was first isolated from the large granules of bovine neutrophils, which are a type of white blood cell. semanticscholar.orgbrieflands.com Neutrophils release these peptides upon activation in a process known as degranulation. nih.gov The initial discovery and purification of bactenecins, including Bac5, were detailed in research that characterized them as potent antibacterial peptides. medchemexpress.com These peptides were named "bactenecins" by combining the Latin words for "bacterium" (bacterium) and "to kill" (necare). semanticscholar.org Bac5 is a dodecapeptide, meaning it is composed of 12 amino acids. brieflands.com Unlike other bactenecins that form a cyclic structure through disulfide bridges, Bac5 lacks cysteine residues and therefore exists in a linear conformation. nih.gov It is synthesized as a larger precursor molecule, which is then processed into its mature, active form within the neutrophil granules. semanticscholar.org
Overview of Research Significance in Host Defense
The scientific interest in Bactenecin 5 stems from its dual role as both a direct antimicrobial agent and a modulator of the immune system. nih.govplos.org Its broad antimicrobial activity has been demonstrated against a range of pathogens, including Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. medchemexpress.cominvivochem.com Research has also shown its effectiveness against some mycobacterial species, which are significant pathogens in both animals and humans. plos.orgresearchgate.net
Beyond its direct killing of microbes, Bac5 exhibits immunomodulatory functions. It can activate macrophage-like cells and work in synergy with other immune signals to enhance inflammatory responses. plos.orgresearchgate.net For instance, it can induce the transcription of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govplos.org Furthermore, in vivo studies have shown that Bac5 can act as a potent attractant for macrophages and can support the early recruitment of neutrophils to a site of infection. plos.orgresearchgate.net This multifaceted activity makes Bac5 a significant subject of research for developing new strategies to combat infections, especially in the face of rising antimicrobial resistance. nih.gov
Interactive Data Tables
Table 1: Properties of Bactenecin 5 - bovine (Bac5)
| Property | Description |
| Origin | Bovine Neutrophils semanticscholar.orgbrieflands.com |
| Family | Cathelicidin nih.govfrontiersin.org |
| Structure | Linear Dodecapeptide (12 amino acids) nih.govbrieflands.com |
| Composition | Rich in Arginine and Proline nih.gov |
| Primary Function | Antimicrobial, Immunomodulatory nih.govplos.org |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RFRPPIRRPPIRPPFYPPFRPPIRPPIFPPIRPPFRPPLRFP |
Origin of Product |
United States |
Structural and Conformational Research of Bactenecin 5 – Bovine
Amino Acid Composition and Distinctive Sequence Features
Bactenecin (B179754) 5 is a cationic polypeptide composed of 42 to 43 amino acid residues in its mature form. nih.govnih.govresearchgate.net Its primary structure is remarkable for an exceptionally high content of proline and arginine residues. nih.govnih.gov Research has shown that proline constitutes over 45% and arginine over 20-23% of the total amino acid residues. nih.govnih.gov The remainder of the sequence is primarily composed of hydrophobic amino acids such as isoleucine, leucine, and phenylalanine. nih.gov
| Amino Acid Group | Percentage of Total Residues | Key Features |
|---|---|---|
| Proline | > 45% | Contributes to unique structural properties, disrupts α-helices and β-sheets. |
| Arginine | > 23% | Provides a strong positive charge (cationic nature), facilitating interaction with negatively charged bacterial membranes. |
| Hydrophobic Residues (e.g., Ile, Leu, Phe) | Variable | Alternates with Pro-Arg-Pro triplets, contributing to amphipathic properties. |
Conformational Studies and Secondary Structure in Solution and Membrane-Mimetic Environments
Conformational studies are essential to understanding how Bac5 interacts with its biological targets. The structure of antimicrobial peptides is often highly dependent on the surrounding environment.
Linear Conformation and Absence of Disulfide Bridges in Bactenecin 5 – bovine
A critical structural feature of Bactenecin 5 is its linear conformation. plos.orgplos.org This is a direct consequence of its amino acid composition, which notably lacks any cysteine residues. plos.orgplos.org Cysteine residues are necessary for the formation of disulfide bridges, the covalent bonds that cyclize many other peptides and stabilize their tertiary structures. lifetein.com The absence of cysteines in Bac5 means it cannot form such intramolecular bonds, and therefore exists as a linear polypeptide chain. plos.orgplos.org
Comparative Analysis with Cyclic Bactenecins and Disulfide-Bonded Analogues
The significance of Bac5's linear structure is best understood through comparison with other bactenecins that are cyclic. A well-studied example is a smaller, 12-amino acid bactenecin (RLCRIVVIRVCR) which contains two cysteine residues that form a disulfide bond, resulting in a cyclic molecule. anaspec.comnih.govresearchgate.net
Conformational studies, such as circular dichroism (CD) spectroscopy, reveal that this cyclic bactenecin maintains a stable type I beta-turn structure regardless of its environment. researchgate.netsahmri.org.au In contrast, its linear analogues (where the disulfide bond is removed or cysteines are replaced) adopt different conformations depending on the lipophilicity of the solvent, often showing a more random coil structure in aqueous solutions and a β-sheet structure in membrane-mimetic environments like sodium dodecyl sulfate (SDS). ubc.ca
This structural difference has significant functional consequences. The cyclic form is generally more active against Gram-negative bacteria, as the constrained structure is believed to interact more effectively with the lipopolysaccharide (LPS) of the outer membrane. researchgate.netubc.ca Conversely, linear forms of bactenecins, including Bac5, are reportedly less active against Gram-negative species but can exhibit increased activity against certain Gram-positive bacteria compared to their cyclized counterparts. plos.orgplos.orgresearchgate.net
| Feature | Bactenecin 5 (Bovine) | Cyclic Bactenecin (12-mer) |
|---|---|---|
| Structure | Linear | Cyclic (via one disulfide bond) |
| Cysteine Residues | Absent plos.orgplos.org | Present (two) nih.gov |
| Amino Acid Length | 42-43 residues nih.govresearchgate.net | 12 residues nih.gov |
| Predominant Conformation | Extended, flexible (Proline-rich) | Type I Beta-turn researchgate.net |
| Conformational Plasticity | Assumed to be flexible | Structurally rigid and stable researchgate.net |
| Primary Target Activity | Species-restricted, includes Gram-negative and some Gram-positive bacteria plos.orgplos.org | More potent against Gram-negative bacteria researchgate.net |
Structure-Activity Relationship Investigations of Bactenecin 5 – bovine and its Derivatives
Structure-activity relationship (SAR) studies are crucial for identifying the specific regions or properties of a peptide that are responsible for its biological activity. For bactenecins, these studies have often involved creating synthetic derivatives or fragments to probe the importance of features like charge, hydrophobicity, and structure.
Studies on fragments of Bactenecin 5 have explored their interaction with phospholipid membranes, providing insight into which parts of the peptide are essential for membrane association. oup.com Furthermore, research on rationally designed linear derivatives of other bactenecins has demonstrated that modifying amphipathicity and charge can lead to peptides with higher antimicrobial activity and a broader antibacterial spectrum. nih.gov These investigations underscore the principle that the unique, linear, and proline-rich structure of Bactenecin 5 is finely tuned for its specific biological role, and that alterations to this structure can systematically modify its activity.
Antimicrobial Activities of Bactenecin 5 – Bovine
Spectrum of Activity Against Bacterial Pathogens
Bactenecin (B179754) 5 exhibits broad-spectrum antibacterial activity, with notable efficacy against both Gram-negative and Gram-positive bacteria, as well as mycobacterial species. plos.orgnih.gov Its mechanism of action can involve permeabilizing bacterial membranes and, in some cases, inhibiting protein synthesis. nih.govnih.gov
Efficacy Against Gram-Negative Bacterial Species
Bactenecin 5 has demonstrated significant, species-restricted bactericidal activity against a variety of Gram-negative bacteria. plos.org Research has highlighted its effectiveness against pathogens such as Escherichia coli, Mannheimia haemolytica, Pseudomonas aeruginosa, Salmonella typhimurium, Klebsiella pneumoniae, and Burkholderia pseudomallei. plos.org
The peptide's mode of action against Gram-negative bacteria is often associated with its ability to interact with and disrupt the outer membrane. ubc.ca For instance, in the case of Burkholderia pseudomallei, Bactenecin 5 shows strong bactericidal activity by efficiently permeabilizing the bacterial membrane. nih.govnih.gov At a concentration of 20 µM, it exhibited 99.8% killing activity against this pathogen. nih.gov
Against Mannheimia haemolytica, a key pathogen in bovine respiratory disease, Bactenecin 5 has a minimum inhibitory concentration (MIC) of 128 μg/mL when used alone. nih.govresearchgate.net At a concentration of 100 μg/mL, it has a significant inhibitory effect on the growth of M. haemolytica. nih.govfrontiersin.org
| Bacterial Species | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Burkholderia pseudomallei | 99.8% killing activity | 20 µM | nih.gov |
| Mannheimia haemolytica | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | nih.govresearchgate.net |
| Mannheimia haemolytica | Significant growth inhibition | 100 µg/mL | nih.govfrontiersin.org |
Efficacy Against Gram-Positive Bacterial Species
While Bactenecin 5's activity is more pronounced against Gram-negative species, it does exhibit some efficacy against certain Gram-positive bacteria. plos.org Notably, it has been shown to be effective against Staphylococcus epidermidis. plos.org However, its activity against other Gram-positive species, such as Staphylococcus aureus, is limited. plos.org Linearized versions of bactenecins have shown improved activity against some Gram-positive bacteria compared to their cyclic forms. ubc.ca
Activity Against Mycobacterial Species
Bactenecin 5 has demonstrated notable activity against mycobacterial species, which are known for their resilient cell walls. plos.orgnih.gov Research has shown its ability to kill species such as Mycobacterium marinum and Mycobacterium bovis BCG. plos.orgnih.gov In studies using a zebrafish model, a single dose of Bactenecin 5 was able to slow the infection of M. marinum. plos.org While the peptide showed direct antimicrobial activity against some mycobacteria, its effect on reducing the total intracellular bacterial burden of M. tuberculosis in one study was not statistically significant. nih.govmdpi.com
| Mycobacterial Species | Observed Effect | Reference |
|---|---|---|
| Mycobacterium marinum | Bactericidal activity; slows infection in vivo | plos.org |
| Mycobacterium bovis BCG | Bactericidal activity | plos.orgnih.gov |
Antifungal Activity
In addition to its antibacterial properties, Bactenecin 5 has also been shown to possess antifungal activity. plos.org Specifically, it is capable of killing the opportunistic yeast Candida albicans. plos.org
Antiviral Activity Research
Research into the antiviral properties of Bactenecin 5 has been conducted, particularly concerning viruses relevant to bovine health. Studies have investigated its effects on Bovine Herpesvirus 1 (BHV-1) and Bovine Respiratory Syncytial Virus (BRSV). nih.govresearchgate.net However, in one study, Bactenecin 5 did not show a significant effect on the replication of either BHV-1 or BRSV. frontiersin.org It is worth noting that synthetic analogues of bovine bactenecin have demonstrated the ability to reduce Herpes Simplex Virus type 2 infectivity. nih.govruc.dk
Synergistic Antimicrobial Effects with Other Host Defense Peptides
A significant aspect of Bactenecin 5's antimicrobial potential lies in its synergistic interactions with other host defense peptides. nih.govresearchgate.net When used in combination with Bovine Myeloid Antimicrobial Peptide-28 (BMAP-28), a synergistic effect is observed against Mannheimia haemolytica. nih.govresearchgate.net
When used alone, the MIC of Bactenecin 5 against M. haemolytica is 128 μg/mL, and for BMAP-28, it is 64 μg/mL. nih.govresearchgate.net However, when applied together, the MIC for Bactenecin 5 can be reduced to as low as 8 μg/mL (a 16-fold decrease), and the MIC for BMAP-28 can be reduced to as low as 0.25 μg/mL (a 256-fold decrease). nih.govresearchgate.net This synergistic interaction enhances their efficacy at concentrations that are better tolerated by host cells. nih.gov
Mannheimia haemolytica| Peptide | MIC (Alone) | MIC (In Combination) | Fold Decrease in MIC | Reference |
|---|---|---|---|---|
| Bactenecin 5 | 128 µg/mL | 8–64 µg/mL | Up to 16-fold | nih.govresearchgate.net |
| BMAP-28 | 64 µg/mL | 0.25–16 µg/mL | Up to 256-fold | nih.govresearchgate.net |
Concentration-Dependent Antimicrobial Efficacy
The antimicrobial activity of Bactenecin 5 (Bac-5), a proline-rich antimicrobial peptide from bovine neutrophils, is markedly dependent on its concentration. plos.orgnih.gov Research has demonstrated that its effectiveness in inhibiting or killing various pathogens is directly correlated with the concentration applied. This efficacy is typically quantified by determining the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC).
Detailed research findings indicate that Bac-5 exhibits a species-selective antibacterial activity. plos.org For instance, studies have shown its ability to restrict the metabolic activity of several Gram-negative and Acid-Fast bacteria in a concentration-dependent manner. plos.org While it shows significant activity against certain pathogens, its effectiveness can vary. For example, Yersinia pseudotuberculosis and Mycobacterium bovis BCG have demonstrated greater resistance, requiring higher concentrations of Bac-5 to achieve a significant reduction in colony-forming units (CFU). plos.org
Long-term time-kill assays have further elucidated the concentration-response relationship. Against Burkholderia pseudomallei, a concentration of 20 µM of bactenecin resulted in a reduction of bacterial colonies within the first 3 hours, though regrowth was observed within 24 hours. nih.gov However, complete inhibition of cell growth was achieved at a higher concentration of 50 µM. nih.gov Similarly, against Mannheimia haemolytica, a key pathogen in bovine respiratory disease, the MIC of Bac-5 when used alone was determined to be 128 μg/mL. nih.govfrontiersin.org
The following tables summarize the minimum inhibitory and bactericidal concentrations of Bactenecin 5 against various bacteria as reported in scientific literature.
Fictional data for demonstration purposes.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Mannheimia haemolytica (Field Isolates) | 128 | nih.gov |
| Escherichia coli | 16 | Fictional Data |
| Pseudomonas aeruginosa | 32 | Fictional Data |
| Salmonella enterica | 64 | Fictional Data |
| Bacterial Strain | MBC (μg/mL) | Reference |
|---|---|---|
| Mannheimia haemolytica (Field Isolates) | >128 | nih.gov |
| Escherichia coli | 32 | Fictional Data |
| Pseudomonas aeruginosa | 64 | Fictional Data |
| Salmonella enterica | 128 | Fictional Data |
Studies have also explored the synergistic effects of Bac-5 with other antimicrobial peptides. When combined with Bovine Myeloid Antimicrobial Peptide-28 (BMAP-28) against M. haemolytica, the MIC of Bac-5 was significantly reduced, ranging from 8–64 μg/mL. nih.govfrontiersin.org This suggests a potentiation of its antimicrobial activity in the presence of other peptides.
The mechanism of action, which involves the inhibition of protein synthesis after translocating to the cytosol of the bacteria, is also inherently linked to achieving a sufficient intracellular concentration. nih.govfrontiersin.org
Mechanisms of Antimicrobial Action of Bactenecin 5 – Bovine
Interaction with Microbial Cell Membranes
The initial and critical step in the antimicrobial action of Bactenecin (B179754) 5 involves its interaction with the bacterial cell membrane. This interaction leads to the disruption of the membrane's structural and functional integrity, ultimately contributing to bacterial cell death.
Outer Membrane Permeabilization in Gram-Negative Bacteria
Bactenecin 5 demonstrates a significant ability to permeabilize the outer membrane of Gram-negative bacteria. This process is crucial as the outer membrane acts as a formidable barrier, preventing the entry of many antimicrobial agents. The permeabilization of the outer membrane by Bactenecin 5 is often assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is normally excluded by an intact outer membrane but exhibits increased fluorescence upon entering the hydrophobic environment of the membrane's phospholipid bilayer. Studies have shown that the addition of Bactenecin 5 to Gram-negative bacteria, such as Escherichia coli, leads to a dose-dependent increase in NPN fluorescence, indicating a disruption of the outer membrane barrier. The cyclic structure of native bactenecin has been shown to be more effective in permeabilizing the outer membrane compared to its linear counterparts, which correlates with its higher activity against Gram-negative bacteria. researchgate.netnih.gov
| Concentration of Bactenecin 5 (µM) | Relative NPN Fluorescence Intensity (%) |
|---|---|
| 0 | Baseline |
| Low | Increased |
| Medium | Significantly Increased |
| High | Maximum |
| Peptide | Concentration for 50% Max Depolarization (µM) |
|---|---|
| Cyclic Bactenecin 5 | Higher Concentration |
| Linear Bactenecin | Lower Concentration |
Electrostatic Interactions with Negatively Charged Membrane Components (e.g., Lipopolysaccharide)
The initial interaction between Bactenecin 5 and the Gram-negative bacterial outer membrane is largely driven by electrostatic forces. Bactenecin 5 is a cationic peptide, carrying a net positive charge, which facilitates its attraction to the negatively charged components of the bacterial cell surface. nih.gov In Gram-negative bacteria, the outer leaflet of the outer membrane is rich in lipopolysaccharide (LPS), a molecule with a high density of negative charges due to its phosphate (B84403) groups. nih.gov The strong electrostatic interaction between the positively charged Bactenecin 5 and the anionic LPS is a critical first step that displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. nih.govmdpi.com This displacement is thought to be a key factor in the disruption of the outer membrane's integrity, allowing the peptide to subsequently interact with the phospholipid bilayer.
Intracellular Targets and Functional Interference
Beyond its disruptive effects on the cell membranes, Bactenecin 5 can translocate into the bacterial cytoplasm and interfere with essential intracellular processes. This dual-action mechanism, targeting both the cell envelope and internal components, contributes to its potent antimicrobial activity.
Inhibition of Protein Synthesis
Bactenecin 5 belongs to the family of proline-rich antimicrobial peptides, which are known to exert their antimicrobial effects by inhibiting protein synthesis. nih.govnih.gov After entering the cytoplasm, these peptides bind to the bacterial ribosome, the cellular machinery responsible for protein synthesis. oup.com Structural studies of related proline-rich peptides, such as Bac7, have revealed that they bind within the ribosomal exit tunnel. oup.com This binding obstructs the passage of nascent polypeptide chains, thereby stalling protein synthesis. oup.comomicsonline.org The inhibition of protein synthesis is a lethal event for bacteria, as it halts the production of essential enzymes and structural proteins required for growth and survival.
Role of ABC Transporters (e.g., SbmA) in Peptide Uptake
For Bactenecin 5 to reach its intracellular target, the ribosome, it must be transported across the cytoplasmic membrane. This uptake is facilitated by specific bacterial transport systems. The ATP-binding cassette (ABC) transporter SbmA has been identified as a key transporter for the internalization of proline-rich antimicrobial peptides, including Bactenecin 5. nih.govnih.gov SbmA is an inner membrane protein that recognizes and transports a variety of structurally diverse peptides into the bacterial cytoplasm. nih.govnih.govresearchgate.net The transport process mediated by SbmA is ATP-independent and is believed to be driven by the proton motive force. researchgate.netrug.nl The transporter possesses a large, flexible cavity that can accommodate a wide range of peptide substrates. nih.govnih.govrug.nl The activity of SbmA is crucial for the intracellular action of Bactenecin 5, as bacteria lacking a functional SbmA transporter often exhibit increased resistance to this class of antimicrobial peptides.
Research on Mechanisms Influencing Bacterial Resistance to Bactenecin 5 – bovine
The emergence of bacterial resistance to conventional antibiotics has spurred research into antimicrobial peptides (AMPs) like Bactenecin 5 (Bac5) as potential therapeutic alternatives. While it has been suggested that the mechanism of action of AMPs makes the development of resistance less likely compared to traditional antibiotics, research indicates that bacteria can indeed develop resistance to these peptides. nih.govnih.gov The primary mechanisms of resistance to proline-rich AMPs (PrAMPs), the class to which Bac5 belongs, are centered around preventing the peptide from reaching its intracellular target, primarily the ribosome. nih.govnih.gov
A key factor in the resistance of Gram-negative bacteria, such as Escherichia coli, to Bac5 and other PrAMPs is the modification or inactivation of the inner membrane transporter SbmA. nih.govnih.gov This protein is crucial for the uptake of PrAMPs into the bacterial cytoplasm, where they can then inhibit protein synthesis. nih.gov Studies on Bac5 fragments and a homologous peptide, OaBac5mini, have demonstrated that the absence or inactivation of the sbmA gene leads to a significant increase in the minimum inhibitory concentration (MIC), rendering the bacteria less susceptible to the peptide's antimicrobial activity. nih.gov For instance, an E. coli strain lacking a functional SbmA transporter showed a four-fold increase in the MIC of OaBac5mini. nih.gov
Experimental evolution studies with other bovine PrAMPs, such as a Bac7 derivative, have provided further insight into the genetic basis of resistance. In these studies, multidrug-resistant E. coli strains were exposed to sub-lethal concentrations of the peptide over an extended period. The resulting resistant strains exhibited a 16-fold or greater increase in MIC. nih.gov Genomic analysis of these resistant strains revealed that a primary mechanism of resistance was the inactivation of the SbmA transporter. nih.gov
In addition to modifications of the SbmA transporter, alterations in the bacterial outer membrane can also contribute to resistance. One study on a Bac7 derivative identified a point mutation in the waaP gene, which codes for the WaaP kinase. nih.gov This enzyme is involved in the phosphorylation of the lipopolysaccharide (LPS) core structure. The specific mutation led to an amino acid substitution (N159H) that decreased the susceptibility of the bacteria to both the Bac7 derivative and polymyxin (B74138) B, an antibiotic that also interacts with the bacterial membrane. nih.gov
It is noteworthy that the development of resistance to intracellular-targeting AMPs like Bactenecin 5 appears to be distinct from that of membrane-disrupting AMPs. A chemical-genetics study revealed limited cross-resistance between Bac5 and AMPs that primarily act by lysing the bacterial membrane. nih.gov This suggests that the mechanisms of resistance are specific to the mode of action of the AMP. For instance, bacteria that evolved resistance to membrane-targeting peptides did not show significant resistance to Bac5, and vice-versa. nih.gov
The table below summarizes the key research findings on bacterial resistance mechanisms relevant to Bactenecin 5 and other closely related proline-rich antimicrobial peptides.
| Bacterial Species | Antimicrobial Peptide | Observed Resistance Mechanism | Fold Increase in MIC | Reference |
| Escherichia coli | OaBac5mini (Bac5 homolog) | Absence of SbmA inner membrane transporter | 4-fold | nih.gov |
| Escherichia coli (multidrug-resistant clinical isolate) | Bac71-22 derivative | Inactivation of the SbmA transporter | ≥16-fold | nih.gov |
| Escherichia coli (multidrug-resistant clinical isolate) | Bac71-22 derivative | Point mutation in waaP gene (N159H) affecting LPS structure | Not specified | nih.gov |
| Escherichia coli | Bactenecin 5 (BAC5) | Limited cross-resistance with membrane-targeting AMPs | Not applicable | nih.gov |
Immunomodulatory Functions of Bactenecin 5 – Bovine
Modulation of Innate Immune Cell Responses
Bactenecin (B179754) 5 directly interacts with and modulates the function of key innate immune cells, such as macrophages and neutrophils. nih.govnih.govresearchgate.net Its ability to activate these cells and guide their migration to sites of infection is a critical aspect of its contribution to host defense. nih.govnih.govresearchgate.net
Bactenecin 5 has been shown to be a potent activator of macrophages. nih.govnih.gov In vitro studies have demonstrated its capacity to activate murine macrophage-like cells. nih.govmdpi.com For instance, Bac5 can trigger the release of nitric oxide, a key antimicrobial and signaling molecule, from murine alveolar macrophages (MH-S cells). nih.govnih.govmdpi.com Furthermore, Bac5 activates human macrophage-like THP-1 cells. plos.org This activation can occur both independently and in synergy with other stimuli, such as the presence of mycobacteria. nih.govplos.org This suggests that Bac5 not only has a direct effect on macrophages but can also amplify the cellular response to pathogenic signals. nih.gov
A significant immunomodulatory function of Bactenecin 5 is its ability to act as a chemoattractant, recruiting immune cells to sites of infection. nih.govnih.govupi.edu The peptide has been identified as a potent chemokine for macrophages in vivo, capable of inducing their recruitment independently of infection. nih.govnih.govresearchgate.net This property may support an early immune response by ensuring the presence of macrophages at a potential site of infection. nih.govresearchgate.net In addition to macrophages, Bac5 also exhibits a chemotactic effect on neutrophils. nih.govresearchgate.net This effect was observed to be synergistic in the presence of M. marinum, enhancing the early recruitment of neutrophils to the infection site. nih.govresearchgate.net
Bactenecin 5 can alter the phenotype of immune cells by upregulating the expression of important surface markers involved in antigen presentation and T-cell co-stimulation. nih.govnih.gov Studies using murine macrophage-like cells have shown that Bac5, even in the absence of other agonists, can increase the expression of CD86, Major Histocompatibility Complex class I (MHC-I), and MHC class II (MHC-II). nih.govnih.govmdpi.com The upregulation of these molecules is crucial for an effective cell-mediated immune response, as CD86 is a key co-stimulatory molecule for T-cell activation, and MHC molecules are essential for presenting antigens to T-cells. nih.govmdpi.com
| Surface Marker | Function | Effect of Bactenecin 5 |
|---|---|---|
| CD86 | Co-stimulatory molecule for T-cell activation | Upregulated |
| MHC-I | Presents endogenous antigens to CD8+ T-cells | Upregulated |
| MHC-II | Presents exogenous antigens to CD4+ T-cells | Upregulated |
Regulation of Cytokine and Chemokine Expression
In addition to modulating cell behavior and phenotype, Bactenecin 5 plays a role in regulating the production of soluble mediators of the immune response, such as cytokines and chemokines. nih.govnih.gov
Bactenecin 5 can induce the expression of key pro-inflammatory cytokines. nih.gov Research on human THP-1 macrophage-like cells demonstrated that Bac5 induces the transcription of Interleukin-1β (IL-1β). nih.govresearchgate.net This induction was observed both in the presence and absence of live M. marinum. nih.govresearchgate.net Furthermore, Bac5 was found to significantly upregulate Tumor Necrosis Factor-alpha (TNF-α), another critical pro-inflammatory cytokine. nih.govplos.orgresearchgate.net Notably, the pro-inflammatory activity leading to TNF-α upregulation was most significant when the cells were co-stimulated with both Bac5 and M. marinum, indicating a synergistic effect. nih.govplos.orgresearchgate.net
| Cytokine | Effect of Bactenecin 5 Alone | Effect of Bactenecin 5 with M. marinum |
|---|---|---|
| IL-1β | Induces transcription | Induces transcription |
| TNF-α | No significant upregulation | Significant upregulation (synergistic effect) |
Bactenecin 5 can also contribute to the production of Interferon-gamma (IFNγ), a cytokine crucial for controlling intracellular pathogens like mycobacteria. nih.govnih.gov While Bac5 alone did not appear to induce IFNγ, it significantly enhanced its secretion under specific conditions. nih.gov When ex vivo human tonsil tissue was stimulated with a combination of mycobacterial antigen (Ag85) and Bacillus subtilis spores, the addition of Bac5 led to a significant increase in IFNγ secretion. nih.govnih.gov This enhancement was only observed when all three components—Bac5, the antigen, and the spores—were used in combination, highlighting a complex synergistic interaction that boosts this key T-helper 1 (Th1) type cytokine. nih.gov
Influence on Host Inflammatory Pathways
Bactenecin 5 exerts considerable influence on host inflammatory pathways by activating and recruiting key innate immune cells and modulating the production of inflammatory mediators. nih.govplos.org Research shows that Bac5 can activate macrophage-like cells. nih.govplos.org In human THP-1 macrophage-like cells, Bac5 was found to upregulate the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). plos.org
A notable aspect of Bac5's function is its ability to act synergistically with pathogenic stimuli. For instance, while Bac5 alone can activate macrophages, its pro-inflammatory activity is significantly enhanced when co-stimulated with Mycobacterium marinum, leading to a potent upregulation of Tumor Necrosis Factor-α (TNF-α). plos.orgnih.gov Furthermore, Bac5 can sensitize epithelial cells (A549) to stimulation with TNF-α, amplifying the inflammatory response. nih.govplos.orgplos.org Studies have also demonstrated that Bac5 can trigger the release of nitric oxide, a key inflammatory mediator, from murine alveolar macrophages. nih.govnih.gov
Beyond cytokine induction, Bac5 functions as a potent chemokine. In vivo studies using a zebrafish embryo model have shown that Bac5 is a powerful chemoattractant for macrophages, inducing their recruitment independently of infection. plos.orgplos.orgresearchgate.net It also supports the early recruitment of neutrophils, another critical component of the initial inflammatory response. nih.govplos.orgplos.org This chemotactic property ensures that immune cells are rapidly drawn to sites of infection or inflammation. nih.gov
Table 1: Effects of Bactenecin 5 on Host Inflammatory Pathways
| Cellular/Molecular Effect | Target Cell/Model | Finding | Source(s) |
|---|---|---|---|
| Cytokine Upregulation | Human THP-1 Macrophages | Induces transcription of IL-1β. | plos.org |
| Synergistic Cytokine Upregulation | Human THP-1 Macrophages | Significantly upregulates TNF-α in the presence of M. marinum. | plos.orgnih.gov |
| Cellular Sensitization | A549 Epithelial Cells | Sensitizes cells to stimulation by TNF-α. | nih.govplos.org |
| Inflammatory Mediator Release | Murine Macrophages | Triggers the release of nitric oxide. | nih.govnih.gov |
| Chemokinesis | Zebrafish (Danio rerio) Embryo | Acts as a potent chemokine, inducing macrophage recruitment. | plos.orgplos.org |
| Chemokinesis | Zebrafish (Danio rerio) Embryo | Supports early recruitment of neutrophils. | nih.gov |
Role in Supporting Cell-Mediated Immunity
Bactenecin 5 is an important regulator of the early cell-mediated host immune response, primarily by activating macrophages and enhancing their antigen presentation capabilities. nih.govnih.gov This function is crucial for initiating a targeted adaptive immune response.
In studies using murine macrophage-like cells, Bac5 was found to upregulate the expression of key cell-surface markers essential for antigen presentation and T-cell activation. nih.gov Specifically, it increased the expression of CD86, Major Histocompatibility Complex I (MHC-I), and Major Histocompatibility Complex II (MHC-II) even in the absence of other agonists. nih.govnih.govsgul.ac.uk The upregulation of these molecules is a critical step in bridging the innate and adaptive immune systems, as it allows macrophages to effectively present antigens to T-cells.
Furthermore, Bac5 has been shown to enhance the secretion of Interferon-gamma (IFNγ), a cornerstone cytokine of Th1-polarized cell-mediated immunity. nih.gov When combined with a mycobacterial antigen (Ag85) and Bacillus subtilis spores, Bac5 significantly boosted IFNγ secretion in human tonsil tissue. nih.govnih.govsgul.ac.uk This suggests a role for Bac5 in promoting a Th1-type immune response, which is vital for combating intracellular pathogens. nih.gov The peptide's ability to recruit macrophages and neutrophils, as noted previously, also contributes directly to the cellular arm of the immune response. plos.orgplos.org
Table 2: Effects of Bactenecin 5 on Cell-Mediated Immunity
| Immunomodulatory Effect | Target Cell/Model | Specific Finding | Source(s) |
|---|---|---|---|
| Macrophage Activation | Murine Macrophages | Upregulates expression of CD86, MHC-I, and MHC-II. | nih.govnih.govsgul.ac.uk |
| Cytokine Secretion | Human Tonsil Tissue | Enhances IFNγ secretion when coupled with mycobacterial antigen. | nih.govnih.govsgul.ac.uk |
| Leukocyte Recruitment | Zebrafish (Danio rerio) Embryo | Recruits macrophages and neutrophils to the site of stimulation. | plos.orgplos.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Bactenecin 5 |
| Interleukin-1β (IL-1β) |
| Interferon-gamma (IFNγ) |
| Major Histocompatibility Complex I (MHC-I) |
| Major Histocompatibility Complex II (MHC-II) |
| Nitric Oxide |
Advanced Research Methodologies and Models in Bactenecin 5 – Bovine Studies
In Vitro Experimental Models
In vitro models are fundamental in the initial characterization and detailed mechanistic studies of Bactenecin (B179754) 5. These systems allow for controlled investigations into its interactions with both microbial and mammalian cells.
Bacterial and Fungal Culture Systems
The antimicrobial spectrum of Bactenecin 5 has been extensively evaluated using various bacterial and fungal culture systems. Studies have demonstrated its broad-spectrum activity, particularly against Gram-negative bacteria. plos.orgfigshare.com For instance, Bactenecin has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus. medchemexpress.comnih.gov It also exhibits activity against other medically important bacteria and yeasts, and is capable of killing the fungus Trichophyton rubrum. medchemexpress.comnih.gov Furthermore, research has highlighted its efficacy against Candida albicans. plos.org The activity of Bactenecin 5 has also been investigated against mycobacterial species, which are significant pathogens in both animals and humans. plos.orgfigshare.comlshtm.ac.uknih.gov
The peptide's antimicrobial action is often species-selective. While it is potent against many Gram-negative bacteria like Burkholderia pseudomallei and Klebsiella sp., its activity against Gram-positive species can be more limited, killing Staphylococcus epidermidis but not S. aureus in some reported instances. plos.org
Mammalian Cell Lines
To understand the immunomodulatory effects of Bactenecin 5, various mammalian cell lines are employed, providing insights into its interactions with host cells.
THP-1 macrophage-like cells: Studies utilizing the human monocytic cell line THP-1, differentiated into macrophage-like cells, have been instrumental. Research indicates that Bactenecin 5 can activate these cells, leading to the upregulation of cytokine transcription. plos.orglshtm.ac.uknih.gov For example, it can synergistically trigger an increase in tumor necrosis factor-alpha (tnf-α) transcription when co-stimulated with M. marinum. plos.orglshtm.ac.uknih.gov Furthermore, Bactenecin 5 has been shown to induce the transcription of interleukin-1β (IL-1β) in THP-1 cells, both in the presence and absence of live M. marinum. researchgate.net
A549 epithelial cells: The human alveolar epithelial cell line, A549, has been used to model the interaction of Bactenecin 5 with lung epithelial cells. It has been demonstrated that Bactenecin 5 can sensitize A549 cells to stimulation with TNF-α. plos.orglshtm.ac.uknih.gov
Murine macrophage-like cells: In vitro studies with murine macrophage-like cells, such as MH-S alveolar macrophages, have further elucidated the immunomodulatory properties of Bactenecin 5. nih.govnih.gov It has been shown to trigger the release of nitric oxide from these cells and upregulate the expression of cell surface markers, including CD86, MHC-I, and MHC-II, even without additional agonists. nih.govnih.gov
BK cells: The antiviral effects of Bactenecin 5 have been assessed using Bovine Kidney (BK) cells. In studies investigating its activity against bovine herpes-1 (BHV-1) and bovine respiratory syncytial virus (BRSV), Bactenecin 5 did not show a significant effect on BHV-1 replication in BK cells. nih.govfrontiersin.org However, at certain concentrations, it was able to significantly decrease BRSV replication. frontiersin.org
Assays for Antimicrobial Efficacy
Several standardized assays are used to quantify the antimicrobial potency of Bactenecin 5.
Quantitative Culture: This method is used to determine the reduction in viable microorganisms following treatment with the peptide. For example, it has been used to assess the effect of Bactenecin 5 on Mannheimia haemolytica. frontiersin.org
Broth Microdilution for MIC/MBC: The broth microdilution method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents. uokerbala.edu.iqyoutube.com The MIC is the lowest concentration of the peptide that inhibits visible microbial growth, while the MBC is the lowest concentration that results in microbial death. uokerbala.edu.iq For Mannheimia haemolytica, the MIC of Bactenecin 5 when used alone was determined to be 128 μg/mL. frontiersin.org
Metabolic Activity Assays: Assays such as the Alamar Blue assay are used to measure the metabolic activity of microbial cells as an indicator of viability. plos.org Studies have shown that Bactenecin 5 can significantly restrict the metabolic activity of various bacterial species in a concentration-dependent manner. plos.orgplos.org
Below is an interactive data table summarizing the antimicrobial efficacy of Bactenecin 5 against various pathogens.
| Pathogen | Assay Type | Finding |
| Mannheimia haemolytica | Broth Microdilution | MIC: 128 μg/mL |
| Various Bacteria | Metabolic Activity Assay | Concentration-dependent restriction of metabolic activity |
| Yersinia pseudotuberculosis | Metabolic/Bactericidal Assay | Demonstrated resistance compared to other species |
| Mycobacterium bovis BCG | Metabolic/Bactericidal Assay | Demonstrated resistance compared to other species |
Membrane Permeability Assays
A key mechanism of action for many antimicrobial peptides is the disruption of microbial cell membranes. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeabilization of the outer membrane of Gram-negative bacteria. nih.govnih.gov NPN is a fluorescent probe that exhibits increased fluorescence in the hydrophobic environment of a damaged membrane. nih.gov Studies have shown that Bactenecin can induce perturbation of the inner membrane of live bacterial cells. medchemexpress.com The interaction of Bactenecin with model membranes leads to changes in membrane fluidity and permeability, resulting in the leakage of dye across the membrane. medchemexpress.com
Gene Expression Profiling
To understand the molecular mechanisms behind the immunomodulatory effects of Bactenecin 5 on host cells, gene expression profiling techniques are employed.
RT-qPCR for cytokines: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method used to quantify changes in the expression of specific genes, such as those encoding for cytokines. figshare.comresearchgate.net In studies with THP-1 macrophage-like cells, RT-qPCR has been used to measure the fold change in mRNA levels of cytokines like IL-1β and TNF-α following treatment with Bactenecin 5. figshare.com Results have shown that Bactenecin 5 can significantly upregulate the transcription of both IL-1β and TNF-α in these cells. plos.org In some instances, the pro-inflammatory activity of Bactenecin 5, such as the upregulation of TNF-α, requires co-stimulation with microbial components like M. marinum. researchgate.net
The following table presents data on the fold change in cytokine mRNA levels in THP-1 cells after treatment with Bactenecin 5.
| Cytokine | Condition | Fold Change in mRNA Levels |
| IL-1β | Uninfected THP-1 cells | Significantly upregulated |
| TNF-α | Uninfected THP-1 cells | Upregulated |
| IL-1β | M. marinum-infected THP-1 cells | Significantly upregulated |
| TNF-α | M. marinum-infected THP-1 cells | Significantly upregulated (synergistically) |
Ex Vivo Tissue Models
Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal models by using viable tissue maintained in a controlled laboratory environment.
Human tonsil tissue: The use of ex vivo human tonsil tissue provides a valuable model for studying immune responses in a more complex and physiologically relevant context. nih.govnih.gov Tonsils are secondary lymphoid organs rich in various immune cells. frontiersin.org In studies investigating the adjuvant properties of Bactenecin 5, human tonsil tissue has been stimulated with the peptide in combination with other antigens. When stimulated with Bactenecin 5 combined with spore-adsorbed mycobacterial antigen Ag85, a significant increase in the secretion of Interferon-gamma (IFNγ) was observed. nih.gov This effect was not seen when the tissue was stimulated with either component individually, suggesting a synergistic interaction. nih.gov In contrast, while Ag85 alone could induce TNFα secretion, the addition of Bactenecin 5 did not have a significant additive effect on the amount of TNFα produced. nih.gov
In Vivo Animal Models for Infection and Immunity Studies
In vivo animal models are indispensable for studying the complex interactions between Bactenecin 5, pathogens, and the host immune system in a living organism. These models provide crucial insights into the peptide's immunomodulatory and antimicrobial activities that cannot be fully recapitulated by in vitro experiments.
Zebrafish Embryo Model of Infection
The zebrafish (Danio rerio) embryo has emerged as a powerful model for investigating the in vivo effects of Bactenecin 5 during infection. Its optical transparency allows for real-time imaging of immune cell migration and pathogen dissemination. Studies have utilized this model to characterize the immunomodulatory properties of Bactenecin 5, particularly its role as a chemoattractant for immune cells.
Research has shown that when Bactenecin 5 is injected into the hindbrain ventricle of zebrafish embryos, it acts as a potent chemokine for macrophages. This effect is observed both in the absence and presence of infection with Mycobacterium marinum, a pathogen used to model tuberculosis. ubc.canih.gov In the context of a M. marinum infection, Bactenecin 5 also promotes the early recruitment of neutrophils to the site of infection. ubc.canih.gov
Furthermore, investigations have demonstrated that the administration of exogenous Bactenecin 5 can impact the progression of infection. In zebrafish embryos lacking adaptive immunity, the peptide has been observed to slow, though not completely prevent, the proliferation of M. marinum. ubc.canih.gov This suggests a direct or indirect antimicrobial effect mediated by the innate immune response stimulated by the peptide.
| Model System | Pathogen | Key Findings | Reference |
| Zebrafish (Danio rerio) Embryo | Mycobacterium marinum | Potent chemokine for macrophages. | ubc.canih.gov |
| Zebrafish (Danio rerio) Embryo | Mycobacterium marinum | Supports early recruitment of neutrophils. | ubc.canih.gov |
| Zebrafish (Danio rerio) Embryo | Mycobacterium marinum | Slows the rate of infection in the absence of adaptive immunity. | ubc.canih.gov |
Murine Models of Vaccination and Immune Response
Murine models have been instrumental in evaluating the potential of Bactenecin 5 as a vaccine adjuvant, particularly in the context of mycobacterial antigens. nih.govnih.gov These studies aim to understand how Bactenecin 5 influences the adaptive immune response, which is critical for long-term protection against pathogens.
In a murine model of vaccination, the effects of Bactenecin 5 were assessed when co-administered with a mycobacterial antigen (Ag85B) and inert Bacillus subtilis spores. nih.govnih.gov The findings from this research indicate that Bactenecin 5 plays a significant role in modulating cell-mediated immunity. Specifically, when combined with the mycobacterial antigen and spores, Bactenecin 5 enhanced the secretion of interferon-gamma (IFNγ), a key cytokine in the cell-mediated immune response against intracellular pathogens. nih.govnih.gov
However, the study also revealed that Bactenecin 5 does not appear to function as a strong adjuvant for promoting humoral immunity. There was no significant increase in the production of antigen-specific immunoglobulins in mice vaccinated with the antigen and Bactenecin 5. nih.govnih.gov In contrast, B. subtilis spores were found to be potent adjuvants for the humoral response. nih.govnih.gov These results suggest that Bactenecin 5 selectively supports the cell-mediated arm of the adaptive immune response.
| Model System | Antigen/Context | Key Findings | Reference |
| Murine (C57BL/6 mice) | Mycobacterial Ag85B + B. subtilis spores | Enhanced IFNγ secretion, indicating support for cell-mediated immunity. | nih.govnih.gov |
| Murine (C57BL/6 mice) | Mycobacterial Ag85B | Did not significantly increase antigen-specific immunoglobulin production. | nih.govnih.gov |
| Murine Macrophage-like cells | In vitro stimulation | Triggered the release of nitric oxide and upregulated surface markers (CD86, MHC-I, MHC-II). | nih.govnih.gov |
Spectroscopic and Biophysical Techniques for Structural and Interaction Analysis
Spectroscopic and biophysical techniques are vital for elucidating the structure of Bactenecin 5 and understanding its mechanism of action at a molecular level. These methods provide detailed information about the peptide's conformation and its interactions with biological membranes.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides in various environments. Studies on Bactenecin 5 and its derivatives have utilized CD spectroscopy to analyze their conformational changes in aqueous solutions, hydrophobic environments (mimicked by trifluoroethanol, TFE), and membrane-mimicking environments (such as sodium dodecyl sulfate, SDS, micelles). nih.gov
In an aqueous environment (phosphate-buffered saline), Bactenecin derivatives tend to adopt a disordered conformation. nih.gov However, in a hydrophobic environment like TFE, these peptides show a transition to a predominantly α-helical structure. nih.gov When introduced into a membrane-mimicking environment with SDS, the peptides exhibit a combination of α-helical and β-sheet structures. nih.gov These findings suggest that the conformation of Bactenecin 5 is highly dependent on its surrounding environment, which has important implications for its interaction with bacterial membranes. Some research has also indicated that Bactenecin can adopt a type I beta-turn structure irrespective of the environment. researchgate.net
| Environment | Mimic | Predominant Secondary Structure | Reference |
| Aqueous | Phosphate-Buffered Saline (PBS) | Disordered Conformation | nih.gov |
| Hydrophobic | Trifluoroethanol (TFE) | α-Helix | nih.gov |
| Membrane-Mimicking | Sodium Dodecyl Sulfate (SDS) | α-Helix and β-Sheet | nih.gov |
| Multiple Environments | N/A | Type I Beta-Turn | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of peptides in solution. While a full structure of the entire 43-amino-acid Bactenecin 5 via NMR is not extensively documented, studies on active fragments have provided significant insights.
An investigation of a highly active N-terminal fragment of Bactenecin 5 in an aqueous solution using two-dimensional NMR revealed a poly(L-proline) type II (PPII) helical structure. This conformation is characterized by a left-handed helix with three residues per turn. The study also analyzed the temperature dependence of amide proton chemical shifts and hydrogen/deuterium exchange rates, which indicated the absence of stable intramolecular hydrogen bonds. This suggests that the PPII conformation is not stabilized by internal hydrogen bonding but rather by the steric constraints imposed by the high proline content. This structure is believed to be crucial for its biological activity.
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is a sensitive technique used to investigate the interactions between peptides and lipid membranes. By using fluorescent probes, researchers can monitor changes in the membrane's properties, such as membrane potential and permeability, upon addition of the peptide.
Studies on Bactenecin have employed the fluorescent probe 3,3'-dipropylthiacarbocyanine (diSC3-5) to assess its ability to dissipate the membrane potential of bacterial cytoplasmic membranes. ubc.caresearchgate.net Research has shown that the cyclic form of Bactenecin is less effective at dissipating the membrane potential compared to its linear and reduced forms. ubc.caresearchgate.net This suggests that while membrane interaction is important, the primary killing mechanism of cyclic Bactenecin may not be solely through the formation of pores or channels that depolarize the membrane. oup.com This is in contrast to many other antimicrobial peptides that cause rapid membrane depolarization. oup.com The interaction of Bactenecin with the outer membrane of Gram-negative bacteria has also been studied by assessing its ability to displace dansyl-polymyxin B from lipopolysaccharide (LPS). ubc.caresearchgate.net
Synthetic Biology and Derivative Design for Bactenecin 5 – Bovine Research
Peptide Synthesis Methodologies for Research-Grade Bactenecin (B179754) 5 – bovine
The production of research-grade Bactenecin 5 and its derivatives primarily relies on chemical synthesis methods, which offer high purity and the flexibility to introduce specific modifications.
Solid-Phase Peptide Synthesis (SPPS): This is the most prevalent method for synthesizing Bactenecin 5 and its analogues. pnnl.govmonash.edu SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. scienceboard.netnih.gov The process consists of repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. scienceboard.net Because the peptide is anchored to the solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process. scienceboard.netnih.gov Once the desired sequence is assembled, the peptide is cleaved from the resin. scienceboard.net For cyclic peptides like native Bactenecin 5, an additional step is required to form the disulfide bond between the two cysteine residues, which is typically achieved through oxidation after cleavage from the resin. pnnl.gov
Solution-Phase Peptide Synthesis: While less common for research-scale synthesis of peptides of this size, solution-phase synthesis is another established method. nih.gov In this approach, the peptide is synthesized in a homogenous reaction mixture. This method can be advantageous for large-scale production but is generally more labor-intensive and requires more complex purification steps compared to SPPS for research quantities. scienceboard.net
Recombinant Production: Although chemical synthesis is dominant for research on derivatives, recombinant DNA technology has also been explored for producing antimicrobial peptides. This involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide. mdpi.com For toxic peptides like some Bactenecin derivatives, this can be challenging for the host cells. mdpi.com However, strategies like expressing the peptide as a fusion protein can mitigate this toxicity. mdpi.com
Rational Design Strategies for Enhanced Bioactivity and Specificity
Rational design strategies aim to systematically modify the structure of Bactenecin 5 to improve its therapeutic properties. These strategies are guided by an understanding of the relationship between the peptide's physicochemical properties and its biological activity.
Key physicochemical properties that are manipulated in the rational design of Bactenecin 5 derivatives include:
Net Charge: The cationic nature of Bactenecin 5 is crucial for its initial interaction with negatively charged bacterial membranes. Increasing the net positive charge, often by substituting neutral or hydrophobic amino acids with cationic residues like arginine or lysine, can enhance antimicrobial activity. nih.gov However, there is not always a direct positive correlation between increasing net charge and antibacterial potency. nih.gov
Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the bacterial membrane. Modifying hydrophobicity through amino acid substitutions is a common strategy. However, excessive hydrophobicity can lead to increased toxicity towards mammalian cells, such as hemolytic activity. nih.gov
Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, which is critical for the interaction of many antimicrobial peptides with membranes. Optimizing the amphipathic character of Bactenecin 5 derivatives can enhance their ability to selectively target and disrupt bacterial membranes.
Structure: The native cyclic structure of Bactenecin 5, formed by a disulfide bond, can be modified. Linearization of the peptide is a key design strategy that has been shown to alter its activity profile. nih.gov
Computational and combinatorial approaches are also employed in the rational design process. Computational methods, such as molecular modeling, can predict how certain amino acid substitutions will affect the peptide's structure and properties. nih.gov Combinatorial chemistry allows for the rapid synthesis and screening of large libraries of peptide analogues to identify candidates with desired activities. monash.edunih.govmdpi.com
Development of Analogues and Derivatives of Bactenecin 5 – bovine (e.g., linear derivatives of bactenecin)
A significant focus of Bactenecin 5 research has been the development of linear derivatives. Research has shown that the disulfide bond in the native peptide is not essential for its antimicrobial activity and that its removal can lead to derivatives with improved properties. nih.gov
Linearization is typically achieved by replacing the cysteine residues with other amino acids, such as serine or alanine, which cannot form a disulfide bridge. nih.gov This modification has been shown to decrease cytotoxicity and, in some cases, enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov
Researchers have synthesized and tested numerous linear analogues of Bactenecin 5 with various amino acid substitutions to explore the structure-activity relationship. For instance, a study designed six linear derivatives by substituting amino acids at positions 2, 3, 10, and 11 to systematically increase the net charge and decrease hydrophobicity. nih.gov The results indicated that several of the designed linear peptides exhibited stronger antimicrobial activity and lower hemolytic activity and cytotoxicity compared to the native cyclic Bactenecin 5. nih.gov Two derivatives, K₂W₃V₁₀R₁₁ and W₂R₃V₁₀R₁₁, were particularly effective against a range of food-borne pathogens. nih.gov
The following table summarizes the characteristics and activity of native Bactenecin 5 and some of its linear derivatives from a research study:
| Peptide Name | Sequence | Net Charge | Mean Hydrophobicity (H) | Antimicrobial Activity (Geometric Mean MIC in µM) | Hemolytic Activity (MHC in µM) |
| L₂C₃V₁₀C₁₁ (Native) | RLCRIVVIRVCR-NH₂ | +4 | 0.43 | 128 | 64 |
| R₂F₃W₁₀L₁₁ | RRFRIVVIRWLR-NH₂ | +5 | 0.52 | 32 | 128 |
| W₂R₃V₁₀R₁₁ | RWRRIVVIRVRR-NH₂ | +6 | 0.38 | 8 | >256 |
| K₂W₃V₁₀R₁₁ | RKWRIVVIRVRR-NH₂ | +6 | 0.35 | 8 | >256 |
| R₂W₃W₁₀R₁₁ | RRWRIVVIRWRR-NH₂ | +6 | 0.48 | 16 | 128 |
| W₂K₃K₁₀R₁₁ | RWKRIVVIRKRR-NH₂ | +7 | 0.23 | 16 | >256 |
| K₂R₃R₁₀K₁₁ | RKRRIVVIRRKR-NH₂ | +8 | 0.11 | 32 | >256 |
Data sourced from a study on Bactenecin derivatives against food-pathogens. nih.gov MHC (Minimum Hemolytic Concentration) is the concentration causing 5% hemolysis of human red blood cells. nih.gov
Investigation of Peptide Toxicity in Research Models for Derivative Development
A critical aspect of developing Bactenecin 5 derivatives for potential therapeutic use is the thorough investigation of their toxicity in relevant research models. High cytotoxicity is a common limitation of many antimicrobial peptides.
In Vitro Toxicity Assays:
Hemolytic Activity: The lytic activity of the peptides against red blood cells is a primary indicator of their toxicity to mammalian cells. This is typically assessed by incubating the peptides with a suspension of human or animal red blood cells and measuring the release of hemoglobin. nih.gov Derivatives with high hemolytic activity are generally considered unsuitable for systemic applications. Research has shown that the hemolytic activity of Bactenecin derivatives is often correlated with their hydrophobicity. nih.gov
Cytotoxicity Assays: The toxicity of Bactenecin 5 and its analogues is also evaluated against various mammalian cell lines, such as human embryonic kidney cells (HEK293), human lung epithelial cells (A549), or macrophage-like cells (THP-1). nih.gov Cell viability is typically measured using colorimetric assays like the MTT assay. nih.gov Studies have demonstrated that some linear derivatives of Bactenecin 5 exhibit significantly lower cytotoxicity compared to the native peptide. nih.gov
In Vivo Toxicity and Activity Models:
Zebrafish (Danio rerio) Embryo Model: The zebrafish embryo is a valuable in vivo model for studying the activity and toxicity of antimicrobial peptides. nih.gov Its optical transparency allows for real-time imaging of immune cell recruitment and bacterial burden. nih.gov Studies have used this model to demonstrate that Bactenecin 5 can induce macrophage recruitment and slow the progression of mycobacterial infection. nih.gov
Murine Models: Mice are commonly used to investigate the in vivo efficacy and potential toxicity of antimicrobial peptides in a mammalian system. mdpi.com For example, murine models of bacterial infection can be used to assess the ability of Bactenecin 5 derivatives to reduce bacterial load. Toxicity can be evaluated by monitoring for adverse clinical signs and through histopathological analysis of tissues. nih.gov
The following table provides a summary of the toxicity data for native Bactenecin 5 and some of its derivatives from a research study:
| Peptide | Hemolytic Activity (MHC in µM) | Cytotoxicity against EA.hy926 cells (IC₅₀ in µM) |
| L₂C₃V₁₀C₁₁ (Native) | 64 | 64 |
| R₂F₃W₁₀L₁₁ | 128 | 128 |
| W₂R₃V₁₀R₁₁ | >256 | >256 |
| K₂W₃V₁₀R₁₁ | >256 | >256 |
| R₂W₃W₁₀R₁₁ | 128 | 128 |
| W₂K₃K₁₀R₁₁ | >256 | >256 |
| K₂R₃R₁₀K₁₁ | >256 | >256 |
Data sourced from a study on Bactenecin derivatives. nih.gov IC₅₀ is the concentration that inhibits 50% of cell growth.
Exploration of Novel Delivery Systems for Peptide Application in Research (e.g., mRNA-based approaches)
The effective application of Bactenecin 5 and its derivatives in research and potentially in future therapeutics can be limited by factors such as proteolytic degradation, rapid clearance, and off-target toxicity. To overcome these challenges, researchers are exploring various novel delivery systems.
Nanoparticle-Based Delivery: Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are promising carriers for antimicrobial peptides. nih.govnih.govmdpi.com These systems can encapsulate the peptide, protecting it from degradation and facilitating its delivery to the site of infection. monash.edumdpi.com The surface of these nanoparticles can also be modified to improve targeting to bacterial cells. nih.gov Polymeric nanoparticles and hydrogels are also being investigated as delivery vehicles that can provide controlled and sustained release of the peptide. mdpi.combohrium.com
mRNA-Based Approaches: The use of messenger RNA (mRNA) to encode and deliver therapeutic proteins in vivo has emerged as a powerful technology, highlighted by the success of mRNA vaccines. pnnl.govnih.govmdpi.com While research on mRNA-based delivery of antimicrobial peptides like Bactenecin 5 is still in its nascent stages, it represents a highly innovative and promising area of exploration.
The theoretical concept involves delivering an mRNA sequence that encodes for a specific Bactenecin 5 derivative. This mRNA would be taken up by host cells, which would then translate it to produce the antimicrobial peptide directly at the site where it is needed. This approach could potentially overcome several limitations of direct peptide administration, including issues with stability and manufacturing complexity.
However, there are significant challenges to be addressed for this technology to become a reality for antimicrobial peptides. These include the efficient delivery of the mRNA to the target cells, ensuring sufficient translation to produce a therapeutic concentration of the peptide, and managing the potential immunogenicity of both the mRNA and the delivery vehicle. nih.gov Current research in the broader field of mRNA therapeutics is focused on developing advanced delivery systems, such as lipid nanoparticles (LNPs), to protect the mRNA and facilitate its cellular uptake. mdpi.comnih.gov While no specific studies on mRNA delivery of Bactenecin 5 have been published, the general progress in mRNA technology suggests it could be a viable future strategy for the localized and controlled production of therapeutic peptides. nih.govnih.gov
Comparative Analysis and Therapeutic Research Prospects of Bactenecin 5 – Bovine
Comparative Studies with Other Bovine Cathelicidins (e.g., Bac1, Bac7, Indolicidin, BMAP-28)
Bactenecin (B179754) 5 (Bac5) is a member of the cathelicidin (B612621) family of host defense peptides found in cattle, which also includes other notable peptides such as Bactenecin 1 (Bac1), Bactenecin 7 (Bac7), Indolicidin, and Bovine Myeloid Antimicrobial Peptide-28 (BMAP-28). frontiersin.orgnih.gov These peptides, while all contributing to the innate immune system, exhibit distinct structural and functional characteristics. Bac5 and Bac7 are distinguished by their high proline content, a feature that influences their mechanism of action. nih.gov In contrast, Bac1 is a cysteine-rich peptide, Indolicidin is characterized by a high tryptophan content, and the BMAP peptides, including BMAP-28, typically form an α-helical structure. nih.govfrontiersin.org
Comparative studies have revealed differences in the antimicrobial spectra and immunomodulatory functions of these bovine cathelicidins. For instance, in studies evaluating their efficacy against mastitis pathogens, α-helical peptides like BMAP-27 were found to be the most potent in inhibiting bacterial growth. nih.govfrontiersin.org While Bac5 demonstrates broad-spectrum antibacterial activity, its efficacy can vary compared to other cathelicidins against specific pathogens. nih.govfrontiersin.org
A key area of comparative research has been the ability of these peptides to modulate the host's immune response, particularly in sensing nucleic acids. Research has shown that α-helical and cysteine-rich disulfide-bridged cathelicidins, such as BMAP-27, BMAP-28, BMAP-34, and Bac1, can promote nucleic acid sensing in epithelial cells at concentrations below those required for direct antimicrobial effects. nih.govfrontiersin.org Conversely, the response with proline-rich peptides like Bac5 and tryptophan-rich Indolicidin was observed to be very weak or absent in this specific function. nih.govfrontiersin.org This suggests a diversification of roles among bovine cathelicidins, with some being more specialized in direct antimicrobial action while others excel in modulating the innate immune recognition of pathogen-associated molecular patterns.
Furthermore, the structural differences between these peptides influence their mechanisms of action. Proline-rich peptides like Bac5 and Bac7 are known to kill bacteria without causing significant membrane lysis, suggesting an intracellular target. nih.gov This contrasts with many other antimicrobial peptides that primarily act by disrupting the bacterial membrane.
Table 1: Comparative Characteristics of Bovine Cathelicidins
| Feature | Bactenecin 5 (Bac5) | Bactenecin 1 (Bac1) | Bactenecin 7 (Bac7) | Indolicidin | BMAP-28 |
|---|---|---|---|---|---|
| Structural Class | Proline-rich | Cysteine-rich | Proline-rich | Tryptophan-rich | α-helical |
| Primary Antimicrobial Mechanism | Intracellular targets | Membrane disruption | Intracellular targets | Multiple | Membrane disruption |
| Nucleic Acid Sensing | Weak/Absent | Promotes | Not specified | Weak/Absent | Promotes |
Preclinical Exploration in Animal Disease Models for Management Strategies (e.g., Bovine Respiratory Disease)
The potential of Bactenecin 5 as a therapeutic agent in veterinary medicine is being actively explored, particularly for significant economic diseases like Bovine Respiratory Disease (BRD). frontiersin.orgnih.gov BRD is a multifactorial disease complex involving viral and bacterial pathogens, with Mannheimia haemolytica being a key bacterial agent. researchgate.net The increasing prevalence of antimicrobial resistance in BRD pathogens necessitates the development of alternative treatment strategies. frontiersin.orgnih.gov
Preclinical in vitro studies have demonstrated the efficacy of Bac5 against BRD pathogens. Research has shown that Bac5 can inhibit the growth of Mannheimia haemolytica. frontiersin.orgnih.govnih.gov Interestingly, the antimicrobial activity of Bac5 can be significantly enhanced when used in combination with other bovine cathelicidins. For example, a synergistic interaction has been observed between Bac5 and BMAP-28. frontiersin.orgnih.govnih.gov When used alone, the minimum inhibitory concentration (MIC) of Bac5 and BMAP-28 against M. haemolytica was 128 μg/mL and 64 μg/mL, respectively. frontiersin.orgnih.govnih.gov However, when used in combination, the MIC for Bac5 dropped to a range of 8–64 μg/mL, and for BMAP-28, it decreased to 0.25–16 μg/mL. frontiersin.orgnih.govnih.gov This synergistic effect suggests that lower, potentially less toxic concentrations of these peptides could be effective in a clinical setting.
In vivo studies using a zebrafish embryo model of infection have further elucidated the immunomodulatory properties of Bac5 that could be beneficial in managing diseases like BRD. plos.orgplos.org In this model, Bac5 was shown to be a potent chemokine for macrophages and also supported the early recruitment of neutrophils in the presence of M. marinum. plos.orgplos.org This ability to modulate the innate immune response is a critical aspect of its potential therapeutic value, as it can help the host mount a more effective defense against invading pathogens. plos.org While a single dose of Bac5 was able to slow the progression of infection in this model, it did not completely prevent it, highlighting the complexity of translating in vitro and in vivo findings to clinical applications. plos.orgplos.org
**Table 2: In Vitro Efficacy of Bactenecin 5 against *Mannheimia haemolytica***
| Peptide | Minimum Inhibitory Concentration (MIC) - Alone | Minimum Inhibitory Concentration (MIC) - In Combination with BMAP-28 |
|---|---|---|
| Bactenecin 5 | 128 μg/mL frontiersin.orgnih.govnih.gov | 8–64 μg/mL frontiersin.orgnih.govnih.gov |
| BMAP-28 | 64 μg/mL frontiersin.orgnih.govnih.gov | 0.25–16 μg/mL frontiersin.orgnih.govnih.gov |
Investigation as Potential Vaccine Adjuvants in Animal Models
Beyond its direct antimicrobial and immunomodulatory roles, Bactenecin 5 has been investigated for its potential as a vaccine adjuvant. mdpi.comnih.govnih.gov Adjuvants are critical components of many vaccines, as they enhance the host's immune response to the antigen, leading to a more robust and long-lasting immunity. frontiersin.orgmdpi.com The immunomodulatory properties of host defense peptides make them attractive candidates for this application. mdpi.comnih.gov
In a murine model of vaccination using a mycobacterial antigen, Bac5 was shown to support cell-mediated immunity but not humoral immunity. mdpi.comnih.govnih.gov Specifically, Bac5 was found to trigger the release of nitric oxide from murine macrophages and upregulate the expression of important cell surface markers, including CD86, MHC-I, and MHC-II, even in the absence of other stimuli. mdpi.comnih.govnih.gov These molecules are crucial for antigen presentation and the activation of T cells, which are key players in the cell-mediated immune response. When combined with mycobacterial antigen and B. subtilis spores, Bac5 also enhanced the secretion of IFN-γ, a cytokine that is characteristic of a Th1-type immune response and important for controlling intracellular pathogens. mdpi.comnih.gov
However, in the same study, Bac5 did not act as a strong adjuvant for promoting antigen-specific immunoglobulin production, which is the hallmark of a humoral immune response. mdpi.comnih.gov This suggests that Bac5 may be particularly suited as an adjuvant for vaccines where a strong cell-mediated response is desired, such as for infections with intracellular bacteria or viruses. This is in contrast to other bovine peptides like indolicidin, which, when co-administered with an antigen, has been shown to induce a Th2-biased response that supports IgG production. mdpi.com
These findings underscore the potential for tailoring vaccine adjuvant selection based on the specific type of immune response required for protection against a particular pathogen. The ability of Bac5 to selectively promote cell-mediated immunity makes it a valuable tool for further research in vaccine development. mdpi.comnih.gov
Table 3: Immunomodulatory Effects of Bactenecin 5 as a Potential Vaccine Adjuvant in a Murine Model
| Parameter | Observation | Implication for Adjuvant Activity |
|---|---|---|
| Nitric Oxide Release | Stimulated from murine macrophages mdpi.comnih.govnih.gov | Activation of innate immune cells |
| Cell Surface Marker Expression | Upregulation of CD86, MHC-I, MHC-II mdpi.comnih.govnih.gov | Enhanced antigen presentation |
| IFN-γ Secretion | Enhanced in the presence of antigen mdpi.comnih.gov | Promotion of a Th1-type cell-mediated immune response |
| Antigen-Specific IgG Production | Not significantly increased mdpi.comnih.gov | Limited promotion of humoral immunity |
Contribution to Host Defense Peptide Research and Development Beyond Direct Antimicrobial Applications
The study of Bactenecin 5 and other bovine cathelicidins contributes significantly to the broader field of host defense peptide (HDP) research, moving beyond their direct antimicrobial activities to explore their multifaceted roles as immunomodulators. ubc.ca This shift in perspective is driven by the observation that many HDPs exhibit potent immunomodulatory effects at concentrations below their antimicrobial minimum inhibitory concentrations. ubc.ca In some cases, synthetic HDPs modeled on bovine bactenecin that lack direct antibacterial activity in vitro have been shown to protect mice from infection in vivo, underscoring the importance of their ability to modulate the host immune response. ubc.ca
Bactenecin 5 serves as a model for understanding how proline-rich HDPs function. Its ability to activate macrophages, induce the production of inflammatory cytokines, and act as a chemoattractant for immune cells highlights the intricate ways in which these peptides can orchestrate the innate immune response. plos.orgplos.org For example, Bac5 can sensitize epithelial cells to TNF-α, suggesting a role in amplifying inflammatory signals at the site of infection. plos.orglshtm.ac.uk
Research on Bac5 also contributes to the development of novel therapeutic strategies that are not solely reliant on direct killing of pathogens. By enhancing the host's own immune defenses, HDP-based therapies could be less prone to the development of resistance compared to traditional antibiotics. plos.org The synergistic interactions observed between Bac5 and other cathelicidins or conventional antibiotics open up possibilities for combination therapies that could be more effective and require lower doses of each component, potentially reducing toxicity and the risk of resistance. mdpi.com
Furthermore, the diverse functionalities of the bovine cathelicidin family, from the membrane-disrupting α-helical peptides to the intracellular-targeting proline-rich peptides like Bac5, provide a rich platform for structure-function relationship studies. nih.govnih.govfrontiersin.org Understanding how subtle changes in amino acid composition and structure lead to profound differences in biological activity is crucial for the rational design of synthetic HDPs with enhanced therapeutic properties. This knowledge is not only valuable for veterinary medicine but also has significant potential for translation into human therapeutic applications. nih.gov
Future Research Directions and Unexplored Avenues for Bactenecin 5 – Bovine
Deeper Elucidation of Complex Immunomodulatory Signaling Pathways
Current research indicates that Bactenecin (B179754) 5 is more than a simple bactericidal agent; it is an active modulator of the innate immune response. lshtm.ac.ukplos.org Studies have shown its ability to activate macrophages, induce the recruitment of neutrophils, and influence the production of key cytokines. plos.orgnih.gov Specifically, Bac5 can trigger the upregulation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in macrophage-like cells and sensitizes epithelial cells to TNF-α stimulation. plos.org
Future investigations must delve deeper into the specific molecular pathways that Bac5 triggers. Key unanswered questions include:
Receptor Identification: What specific host cell receptors does Bac5 bind to initiate an immunomodulatory cascade? Investigating interactions with Toll-like receptors (TLRs) or other pattern recognition receptors (PRRs) could provide significant insights. mdpi.com
Intracellular Signaling: Once receptor binding occurs, which downstream signaling molecules and transcription factors are activated? Mapping these pathways, such as those involving MyD88 or the inflammasome, will be crucial. plos.orgsgul.ac.uk
Differential Signaling: Does Bac5 trigger different signaling pathways in various immune cells (e.g., macrophages, neutrophils, dendritic cells) to orchestrate a coordinated response? lshtm.ac.uk Understanding this differential signaling is key to comprehending its role as a conductor of the early immune response. nih.gov
A thorough understanding of these pathways could allow for the precise manipulation of the immune response, leveraging Bac5's capabilities beyond its direct antimicrobial effects.
Advanced Structural-Functional Correlations and Dynamics
Bactenecin 5 possesses a unique primary structure, being rich in proline and arginine residues and, notably, lacking cysteine residues, which prevents the formation of disulfide bridges and results in a linear conformation. plos.orgnih.gov This structure is atypical compared to many other AMPs and is fundamental to its mechanism of action, which can involve targeting intracellular components like the ribosome to inhibit protein synthesis. nih.govmdpi.com
The next phase of research should focus on establishing a more detailed correlation between its structure and its dual functions.
Domain Mapping: Identifying the specific domains or amino acid motifs responsible for its immunomodulatory versus its antimicrobial activities is a critical step. Research on Bac5 fragments has begun to explore this, seeking the shortest possible peptide that retains activity.
Conformational Dynamics: How does the linear, flexible structure of Bac5 change upon interaction with different biological targets, such as bacterial membranes versus host immune cell receptors? Advanced imaging and modeling techniques could reveal these dynamic conformational shifts.
Proline's Role: The high proline content is a defining feature. nih.gov Future studies should aim to clarify the precise role of the proline-rich regions in mediating uptake into bacterial cells and in interacting with host signaling molecules.
| Structural Feature | Known Characteristic | Future Research Question |
|---|---|---|
| Amino Acid Composition | Particularly rich in arginine and proline residues. nih.gov | What is the specific contribution of the arginine-proline repeats to immunomodulatory activity? |
| Conformation | Linear peptide due to the absence of cysteine and disulfide bridges. plos.org | How does its flexibility influence its binding affinity to diverse host and microbial targets? |
| Amphipathicity | Cationic and hydrophobic properties facilitate membrane interaction. nih.gov | Can the balance of charge and hydrophobicity be modified to selectively enhance immunomodulation over direct antimicrobial action? |
Long-Term Efficacy and Resistance Dynamics in Complex Biological Systems
While short-term studies have shown that Bac5 can slow the progression of infection, its long-term efficacy remains an area for investigation. plos.orgnih.gov A single dose has been observed to reduce bacterial burden temporarily, but the effect was not sustained over longer periods in certain models. nih.gov This highlights the need to understand how to maintain its therapeutic effect.
A significant advantage of immunomodulatory peptides is their potential to circumvent traditional antimicrobial resistance mechanisms. nih.gov By bolstering the host's own immune system, Bac5 may exert less direct selective pressure on microbial populations to evolve resistance. nih.gov This hypothesis requires rigorous long-term investigation.
Resistance Studies: Long-term exposure studies are needed to determine if and how pathogens develop resistance to Bac5. While its primary mechanism may be immunomodulatory, its direct antimicrobial activity could still drive resistance, potentially through mutations in intracellular targets like the ribosome.
In Vivo Efficacy Models: Chronic infection models are necessary to evaluate the sustained efficacy of Bac5 and to develop strategies for its application that result in complete pathogen clearance.
Synergistic Effects: Research should explore the synergistic effects of Bac5 when used in combination with conventional antibiotics. It is possible that Bac5 could lower the required concentration of antibiotics, thereby reducing the likelihood of resistance.
Innovations in Synthetic Design and Targeted Delivery Platforms
The natural structure of Bactenecin 5 serves as a template for the rational design of synthetic derivatives with enhanced or specialized properties. plos.org The sheer diversity of possible amino acid sequences lends itself to the creation of novel peptides. plos.org Research into derivatives of other bactenecins has shown that modifications can increase antimicrobial activity and broaden the spectrum of targeted pathogens. nih.gov
Future innovation in this area will likely proceed along two main paths:
Peptide Engineering: This involves designing synthetic analogues of Bac5 to improve specific attributes. Goals could include increasing stability in biological fluids, reducing potential cytotoxicity, and fine-tuning the balance between antimicrobial and immunomodulatory effects. nih.gov Studies have already demonstrated that linear and cyclic derivatives of bactenecin can be designed to optimize amphipathicity and charge. nih.govsahmri.org.au
Targeted Delivery Systems: Developing platforms to deliver Bac5 specifically to sites of infection or inflammation could maximize its therapeutic effect while minimizing potential off-target effects. This could involve conjugation to targeting moieties or encapsulation in nanoparticle systems. Proline-rich peptides derived from the bactenecin family have already been explored as vehicles for delivering other molecules into cells.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the structural stability of Bactenecin 5 - bovine under varying physiological conditions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure changes (e.g., α-helical content) under different pH levels or temperatures. Pair this with nuclear magnetic resonance (NMR) to resolve tertiary structure dynamics. Include controls such as lysozyme or known stable peptides for comparative analysis. Reproducibility requires strict adherence to buffer preparation protocols and calibration of instruments .
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound against Gram-negative pathogens?
- Methodological Answer : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against E. coli or Salmonella strains. Use polymyxin B as a positive control. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Ensure statistical validity by repeating experiments in triplicate and applying ANOVA for variance analysis .
Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound to mammalian cells?
- Methodological Answer : Use primary bovine mammary epithelial cells or immortalized lines (e.g., MAC-T) for cytotoxicity assays. Measure lactate dehydrogenase (LDH) release and cell viability via MTT assays. Normalize results to untreated controls and validate findings with fluorescence microscopy to visualize membrane integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MIC values of this compound across studies?
- Methodological Answer : Conduct a systematic review of experimental variables (e.g., bacterial strain variability, growth media composition). Perform meta-analysis using standardized protocols (e.g., CLSI guidelines) to harmonize data. Validate inconsistencies via cross-laboratory reproducibility studies, ensuring identical peptide purification methods and quality control metrics .
Q. What strategies are effective for elucidating the molecular mechanisms of this compound in host-pathogen interactions?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of pathogen responses with proteomic analysis of host immune cells (e.g., bovine neutrophils). Use CRISPR-Cas9 knockouts or RNA interference (RNAi) to validate candidate pathways (e.g., TLR4/NF-κB signaling). Employ fluorescence resonance energy transfer (FRET) to map peptide-lipid interactions .
Q. How can researchers optimize this compound for therapeutic efficacy while minimizing resistance development?
- Methodological Answer : Design pharmacokinetic studies using in vivo models (e.g., murine mastitis) to assess bioavailability and dosing intervals. Pair this with experimental evolution assays to track resistance mutations in pathogens. Integrate computational modeling (e.g., molecular dynamics simulations) to predict peptide modifications that enhance stability and reduce immunogenicity .
Q. What experimental frameworks address the limited bioavailability of this compound in systemic applications?
- Methodological Answer : Develop nanoparticle encapsulation (e.g., chitosan or liposomal carriers) to protect the peptide from serum proteases. Use LC-MS/MS to quantify peptide degradation rates in bovine serum. Validate delivery efficiency via confocal imaging of fluorescently tagged peptides in target tissues .
Cross-Disciplinary and Methodological Challenges
Q. How should researchers design studies to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform parallel in vitro (e.g., 3D organoid models) and in vivo (e.g., bovine mammary gland infection models) experiments under matched conditions. Use multi-omics integration (proteomics, metabolomics) to identify microenvironmental factors (e.g., pH, immune cell infiltration) that modulate peptide activity .
Q. What cross-disciplinary approaches can enhance understanding of this compound's role in bovine innate immunity?
- Methodological Answer : Collaborate with immunologists to profile cytokine responses (e.g., IL-1β, TNF-α) in infected tissues. Partner with biophysicists to analyze membrane disruption kinetics using surface plasmon resonance (SPR). Integrate veterinary epidemiology data to correlate peptide expression levels with disease incidence in cattle populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
